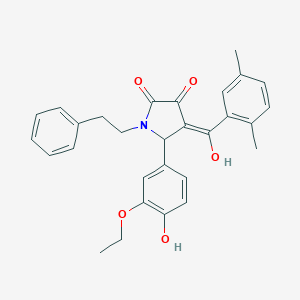![molecular formula C22H22FN3O5S2 B384241 2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B384241.png)
2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the morpholin-4-ylsulfonyl group: This step involves the reaction of the thiazole intermediate with morpholine and a sulfonyl chloride.
Attachment of the fluorophenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the thiazole ring.
Formation of the propanamide group: The final step involves the reaction of the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholin-4-ylsulfonyl group is known to enhance the compound’s solubility and bioavailability, while the thiazole ring can interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-fluorophenoxy)-5-(morpholin-4-ylsulfonyl)aniline
- N-(2-(2-fluorophenyl)-1-(morpholin-4-ylcarbamoyl)-vinyl)-benzamide
Uniqueness
2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H22FN3O5S2 |
|---|---|
Peso molecular |
491.6g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C22H22FN3O5S2/c1-15(31-20-5-3-2-4-18(20)23)21(27)25-22-24-19(14-32-22)16-6-8-17(9-7-16)33(28,29)26-10-12-30-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,24,25,27) |
Clave InChI |
HNTLIWGDYHWCNE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4F |
SMILES canónico |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B384158.png)
![2-(Naphtho[2,1-b]furan-1-ylacetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384159.png)
![3-[3-(4-chlorophenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B384163.png)


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384166.png)



![3-bromo-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384174.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384176.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384178.png)
![N-{(4-chlorophenyl)[(2,2-dimethylpropanoyl)amino]methyl}-2,2-dimethylpropanamide](/img/structure/B384179.png)
![N-(1-{[(4-acetylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B384181.png)
